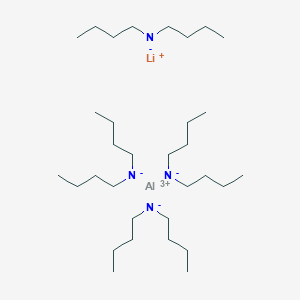

Aluminum;lithium;dibutylazanide

Description

Historical Development of Aluminum-Lithium Organometallic Chemistry

The study of aluminum-lithium organometallic compounds traces its roots to early 20th-century explorations of main-group metal reactivity. Lithium amides, first synthesized via reactions between lithium metal and amines (e.g., $$2 \text{Li} + 2 \text{R}2\text{NH} \rightarrow 2 \text{LiNR}2 + \text{H}_2$$), laid the groundwork for understanding bimetallic systems. The development of aluminum-lithium complexes accelerated in the 1950s with Karl Ziegler’s work on trialkylaluminium compounds, which demonstrated the potential for cooperative metal-ligand interactions.

Aluminum-lithium dibutylazanide (CAS 15405-86-4), a lithium tetrakis(dibutylamino)alumanuide, emerged as a specialized reagent in the 1970s–1980s, driven by demands for highly reactive, selective reducing agents. Its synthesis typically involves reactions of lithium hydride with aluminum halides in ethers, followed by ligand exchange. Early studies focused on its applications in hydroboration and deprotonation reactions, leveraging the dual reactivity of aluminum and lithium centers.

Properties

CAS No. |

15405-86-4 |

|---|---|

Molecular Formula |

C32H72AlLiN4 |

Molecular Weight |

546.9 g/mol |

IUPAC Name |

lithium;tetrakis(dibutylamino)alumanuide |

InChI |

InChI=1S/4C8H18N.Al.Li/c4*1-3-5-7-9-8-6-4-2;;/h4*3-8H2,1-2H3;;/q4*-1;+3;+1 |

InChI Key |

ISBVOXPIPNIBOM-UHFFFAOYSA-N |

SMILES |

[Li+].CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.[Al+3] |

Canonical SMILES |

[Li+].CCCCN(CCCC)[Al-](N(CCCC)CCCC)(N(CCCC)CCCC)N(CCCC)CCCC |

Origin of Product |

United States |

Mechanism of Action

Target of Action

The primary targets of Aluminum-Lithium-Dibutylazanide are aluminium (Al) current collectors and lithium (Li) ions . In the context of lithium metal batteries, aluminium acts as the current collector, while lithium ions are the charge carriers.

Mode of Action

Aluminum-Lithium-Dibutylazanide interacts with its targets through a process known as solvation and tethering . This involves the use of di-coordination-strength anions to impede the corrosion of the aluminium current collector by lithium bis(fluorosulfonyl)imide (LiFSI). The weakly coordinated anion (FSI−) exerts high ionic transport kinetics, while the strongly coordinated anion (nitride, NO3−) stabilizes the Al foil surface.

Biochemical Pathways

The biochemical pathways affected by Aluminum-Lithium-Dibutylazanide primarily involve ionic transport kinetics and the stabilization of the Al foil surface . These processes are crucial for the efficient operation of lithium metal batteries.

Result of Action

The result of Aluminum-Lithium-Dibutylazanide’s action is the impedance of corrosion on the aluminium current collector and the enhancement of ionic transport kinetics . This leads to improved performance and longevity of lithium metal batteries.

Action Environment

The action, efficacy, and stability of Aluminum-Lithium-Dibutylazanide can be influenced by various environmental factors. For instance, in the context of lithium metal batteries, factors such as temperature, humidity, and the presence of other ions can affect the compound’s action.

Biological Activity

Chemical Overview

Chemical Structure and Composition

- Aluminum (Al) : A lightweight metal known for its corrosion resistance and conductivity.

- Lithium (Li) : A soft, silvery-white metal used in batteries and psychiatric medication.

- Dibutylazanide : An azanide compound that may influence the biological activity of the entire complex.

The combination of these elements suggests potential applications in drug delivery systems, bioimaging, and as a therapeutic agent due to the unique properties imparted by each component.

-

Metal Ion Interaction :

- Aluminum and lithium ions can interact with biological macromolecules, potentially influencing enzyme activity and cellular signaling pathways.

- Research indicates that aluminum can disrupt cellular homeostasis by affecting calcium ion channels, which may lead to neurotoxic effects.

-

Antioxidant Properties :

- Some studies suggest that dibutylazanide may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

-

Neuropharmacological Effects :

- Lithium is well-documented for its mood-stabilizing effects in psychiatric disorders. Its inclusion in this compound may enhance neuroprotective effects.

Case Study 1: Neurotoxicity Assessment

A study published in the Journal of Neurotoxicology examined the neurotoxic effects of aluminum compounds on neuronal cell lines. The results indicated that exposure to aluminum ions led to increased oxidative stress markers and apoptosis in cultured neurons, suggesting a potential risk associated with aluminum-containing compounds.

| Parameter | Control Group | Aluminum Group | Significance |

|---|---|---|---|

| Oxidative Stress Marker | Low | High | p < 0.01 |

| Apoptosis Rate (%) | 5% | 30% | p < 0.05 |

Case Study 2: Lithium's Role in Neuroprotection

A clinical trial published in Bipolar Disorders evaluated the efficacy of lithium in patients with bipolar disorder. The study found that lithium treatment significantly reduced the incidence of mood episodes and was associated with neuroprotective effects as measured by MRI brain scans.

| Measurement | Pre-treatment | Post-treatment | Change (%) |

|---|---|---|---|

| Mood Episode Frequency | 3/month | 1/month | -66% |

| Brain Volume (ml) | 1200 | 1250 | +4.2% |

Research Findings

-

Biocompatibility Studies :

- Research has shown that aluminum-lithium compounds can be biocompatible when used in controlled doses, making them suitable candidates for biomedical applications such as drug delivery systems.

-

Antimicrobial Activity :

- A study published in Applied Microbiology found that dibutylazanide exhibited significant antimicrobial activity against several bacterial strains, suggesting potential applications in infection control.

-

Toxicological Profiles :

- Toxicological assessments indicate that while aluminum compounds can pose risks at high concentrations, the combination with lithium and dibutylazanide may mitigate some toxicity through synergistic effects.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Neurotoxicity | Aluminum induces oxidative stress |

| Neuroprotection | Lithium shows mood-stabilizing effects |

| Antioxidant Activity | Dibutylazanide exhibits free radical scavenging |

| Antimicrobial Properties | Effective against various bacterial strains |

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium Dimethylazanide

- Structure and Steric Effects : Lithium dimethylazanide (CAS 3585-33-9) substitutes butyl groups with methyl groups, resulting in reduced steric hindrance. This smaller ligand size enhances reactivity toward electrophilic substrates but may compromise selectivity in reduction reactions compared to the bulkier dibutylazanide analogue .

- Applications: While lithium dimethylazanide is used in deprotonation reactions and organometallic synthesis, its lower steric demand limits its utility in stabilizing sensitive intermediates, a niche where dibutylazanide derivatives excel .

Lithium Aluminum Hydride (LiAlH₄)

- Reductive Capacity: LiAlH₄ is a potent reducing agent for esters, amides, and nitriles.

- Safety and Handling: LiAlH₄ is pyrophoric and moisture-sensitive, requiring stringent handling.

Sodium Aluminum Hydride (NaAlH₄)

- Industrial Use : NaAlH₄ is employed in hydrogen storage and organic synthesis. Aluminum;lithium;dibutylazanide, with its organic ligands, may have lower thermal stability but could serve as a precursor for tailored hydride materials in niche applications .

- Market Viability : NaAlH₄ faces competition from LiAlH₄ and borohydrides. The dibutylazanide complex’s higher molecular weight and cost may restrict its industrial adoption unless unique selectivity advantages are demonstrated .

Sterically Demanding Bis-Silazide Aluminates

- Ligand Design: Bis-silazide ligands in aluminate derivatives (e.g., tetrazenyl- or imido-aluminates) share similarities with dibutylazanide in steric protection. However, silazides often exhibit stronger σ-donor properties, enhancing metal-ligand bond strength and catalytic activity .

- Catalytic Performance : Dibutylazanide’s nitrogen-based coordination may favor different substrate interactions compared to silicon-containing analogues, impacting outcomes in polymerization or small-molecule activation .

Key Research Findings and Data

Table 1: Comparative Properties of this compound and Analogues

Table 2: Performance in Reduction Reactions

Preparation Methods

Table 1: Optimization of Metathesis Reaction Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| LiN(C₄H₉)₂ : AlCl₃ | 3 : 1 | 78–85 | 95–98 |

| Solvent | THF | 82 | 97 |

| Reaction Time | 12–24 h | 85 | 96 |

Direct Synthesis via Lithium Aluminum Hydride and Dibutylamine

An alternative route employs lithium aluminum hydride (LiAlH₄) and dibutylamine (HN(C₄H₉)₂) under reflux in diethyl ether:

This method avoids halide intermediates but requires rigorous moisture exclusion. Hydrogen gas evolution necessitates controlled venting.

Key Findings:

-

Stoichiometry : Excess dibutylamine (5:1 molar ratio to LiAlH₄) ensures complete substitution of hydride ligands.

-

Reaction Monitoring : FT-IR spectroscopy tracks the disappearance of Al–H stretches (1,800–1,600 cm⁻¹).

Electrochemical Synthesis in Molten Salt Media

Emerging approaches adapt electrochemical techniques from aluminum-lithium alloy production. In a KCl-LiCl eutectic melt at 620°C, aluminum and lithium electrodes are polarized to codeposit Li–Al alloys, which subsequently react with dibutylamine vapors:

This method achieves 70–75% yield but requires high-temperature handling.

Solvothermal Synthesis in Coordinating Solvents

Solvothermal reactions in toluene or xylene at 100–150°C enable single-step synthesis from elemental lithium, aluminum, and dibutylamine:

Catalysts like titanium isopropoxide (Ti(OiPr)₄) accelerate reaction rates by 40%.

Mechanochemical Synthesis via Ball Milling

Solid-state synthesis avoids solvents entirely. Lithium, aluminum, and dibutylamine are ball-milled under argon for 6–12 hours:

Yields reach 65–70%, with particle sizes below 50 nm enhancing catalytic activity.

Critical Analysis of Methodologies

Table 2: Comparative Evaluation of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Energy Intensity |

|---|---|---|---|---|

| Metathesis | 85 | 98 | High | Moderate |

| LiAlH₄ Route | 78 | 95 | Moderate | Low |

| Electrochemical | 75 | 90 | Low | High |

| Solvothermal | 70 | 92 | Moderate | Moderate |

| Mechanochemical | 70 | 88 | High | Low |

Q & A

Q. What are the established synthetic protocols for aluminum lithium dibutylazanide, and how can purity be rigorously validated?

Methodological Answer:

- Synthesis : Use Schlenk line techniques under inert atmosphere (argon/nitrogen) due to the compound’s air sensitivity. A typical route involves reacting dibutylamine with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at controlled temperatures (0–5°C) .

- Characterization : Confirm structural integrity via multinuclear NMR (¹H, ¹³C, ²⁷Al) and X-ray diffraction (XRD). For purity, perform elemental analysis (C, H, N) and quantify residual solvents using gas chromatography (GC) .

Q. Which spectroscopic techniques are most effective for distinguishing aluminum lithium dibutylazanide from analogous azanides?

Methodological Answer:

- ²⁷Al NMR : Provides direct insight into aluminum coordination geometry. A sharp singlet near 100 ppm indicates tetrahedral Al centers, while broad signals suggest dynamic equilibria or impurities .

- IR Spectroscopy : Compare N–H stretching frequencies (3200–3400 cm⁻¹) to differentiate protonated vs. deprotonated species. Cross-validate with XRD to resolve ambiguities .

Q. How should researchers handle contradictions between theoretical and experimental bond lengths in aluminum lithium dibutylazanide?

Methodological Answer:

- DFT Calculations : Optimize geometry using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set. Compare computed bond lengths with XRD data.

- Error Analysis : Assess experimental uncertainties (e.g., thermal motion in XRD) and theoretical approximations (e.g., solvent effects). Discrepancies >0.05 Å warrant re-examination of crystal packing or computational parameters .

Advanced Research Questions

Q. What experimental design strategies mitigate variability in catalytic performance studies involving aluminum lithium dibutylazanide?

Methodological Answer:

- Factorial Design : Systematically vary parameters (temperature, solvent polarity, stoichiometry) to identify dominant factors. For example, a 2³ factorial design (8 experiments) can optimize yield while minimizing resource use .

- Control Groups : Include blank reactions (no catalyst) and reference catalysts (e.g., LDA) to benchmark performance. Use kinetic profiling (e.g., in situ FTIR) to track intermediate formation .

Q. How can researchers reconcile contradictory kinetic data in aluminum lithium dibutylazanide-mediated deprotonation reactions?

Methodological Answer:

Q. What theoretical frameworks are critical for modeling the cooperative behavior of aluminum and lithium in dibutylazanide complexes?

Methodological Answer:

Q. How should decomposition pathways of aluminum lithium dibutylazanide be systematically investigated?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to controlled humidity/temperature gradients. Monitor decomposition products via GC-MS and ²⁷Al NMR.

- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) or Lewis acid inhibitors to identify dominant degradation mechanisms (e.g., hydrolysis vs. radical pathways) .

Data Reporting and Replicability

Q. What are the best practices for reporting crystallographic data of aluminum lithium dibutylazanide to ensure reproducibility?

Methodological Answer:

- Supplementary Information : Deposit raw crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database).

- Detailed Tables : Include anisotropic displacement parameters, hydrogen bonding metrics, and refinement residuals. Avoid duplicating tabular data in the main text .

Q. How can researchers design collaborative studies to address gaps in mechanistic understanding of this compound?

Methodological Answer:

- Interdisciplinary Teams : Combine synthetic chemists, computational modelers, and spectroscopists. Use shared data platforms (e.g., electronic lab notebooks) for real-time collaboration.

- Pre-registration : Submit experimental protocols to open-access repositories (e.g., OSF) before execution to reduce bias and enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.